methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

regioisomer SAR osteoclast inhibition pyridazinone pharmacology

A regioisomeric SAR probe for osteoclast biology. This pyridazinone methyl ester enables head-to-head comparison with the active 2-fluoro-4-methoxyphenyl isomer (2N1HIA) in murine BMM assays at 0.5–3 μM. It serves as a divergent intermediate for focused amide libraries via direct aminolysis, maximizing your investment. Pair with the des-methoxy analog (CAS 853330-00-4) as a matched negative control. Ideal for permeability studies requiring ester prodrug forms.

Molecular Formula C14H13FN2O4
Molecular Weight 292.26 g/mol
Cat. No. B4507097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Molecular FormulaC14H13FN2O4
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)OC
InChIInChI=1S/C14H13FN2O4/c1-20-12-7-9(15)3-4-10(12)11-5-6-13(18)17(16-11)8-14(19)21-2/h3-7H,8H2,1-2H3
InChIKeyZNILOAPYBNNLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate: Procurement-Relevant Structural and Pharmacological Profile


Methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate (C14H13FN2O4; MW 292.26 g/mol) belongs to the pyridazinone class of heterocyclic compounds, characterized by a six-membered ring bearing two adjacent nitrogen atoms and a carbonyl at position 6 . The phenyl ring is substituted with a 4-fluoro and 2-methoxy group, distinguishing it from the regioisomeric 2-fluoro-4-methoxyphenyl series that has been more extensively characterized in the context of osteoclast differentiation inhibition [1]. This compound is commercially available as a research chemical from multiple vendors, typically at ≥95% purity as a solid , and serves primarily as a synthetic building block for further derivatization at the N1-acetate position.

Why Methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate Cannot Be Interchanged with Closest Analogs: Substitution Pattern Determines Biological Fate


The pyridazinone scaffold tolerates diverse aromatic substitution and N1-side chain modifications, but these structural variations are not functionally interchangeable. Published structure-activity data for the closely related 2N1HIA series demonstrates that the specific regioisomeric arrangement of fluoro and methoxy substituents on the phenyl ring, combined with the nature of the N1-acetate derivatization, dictates whether a compound exhibits osteoclast-inhibitory activity or remains inactive [1]. In a screen of 11 commercial library compounds tested against RANKL-induced osteoclast differentiation, only one compound—bearing the 2-fluoro-4-methoxyphenyl configuration with an indole acetamide side chain—showed significant activity [1]. This establishes that neither the pyridazinone core alone nor arbitrary phenyl substitution patterns confer biological activity, making generic substitution across analogs scientifically unsound without direct comparative testing.

Quantitative Differentiation Evidence: Methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate vs. Comparator Compounds


Regioisomeric Substitution Pattern: 4-Fluoro-2-Methoxyphenyl vs. 2-Fluoro-4-Methoxyphenyl Determines Biological Activity Profile

The target compound carries a 4-fluoro-2-methoxyphenyl substitution, whereas the only pyridazinone analog with published osteoclast-inhibitory activity (2N1HIA) bears the regioisomeric 2-fluoro-4-methoxyphenyl configuration . In the 2N1HIA screening study of 11 compounds, the 2-fluoro-4-methoxyphenyl regioisomer was the sole compound to exhibit significant dose-dependent reduction of TRAP-positive multinucleated cell formation, achieving approximately 50% reduction at 1 μM and complete abolition at 3 μM, without cytotoxicity across 0.5–3 μM (72 h MTT assay) [1]. No compound with the 4-fluoro-2-methoxyphenyl arrangement was tested in this study, meaning the activity of this regioisomer remains experimentally uncharacterized. The regioisomeric relationship is stereoelectronically non-trivial: the position of the electron-withdrawing fluoro group relative to the electron-donating methoxy group modulates the phenyl ring's electronic character and thus its interaction with biological targets. This specific substitution pattern may confer distinct target engagement profiles compared to the 2-fluoro-4-methoxyphenyl series.

regioisomer SAR osteoclast inhibition pyridazinone pharmacology

Methyl Ester vs. Carboxylic Acid: Implications for Membrane Permeability and Prodrug Strategy

The target compound is the methyl ester of [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1239731-56-6) . The methyl ester form (MW 292.26) is predicted to have higher membrane permeability than the corresponding carboxylic acid (MW 278.24) due to the absence of the ionizable carboxyl group at physiological pH. ChemSpider-predicted physicochemical data for the structurally analogous methyl N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-β-alaninate indicates a LogP of -0.10 and polar surface area (PSA) of 97 Ų , suggesting modest lipophilicity suitable for cell-based assays. The carboxylic acid form (CAS 1239731-56-6) is also commercially available from Fujifilm Wako (MATRIX SCIENTIFIC) with room-temperature storage stability , providing a direct comparator for hydrolysis studies. In the broader pyridazinone SAR literature, esterification of the N1-acetic acid moiety is a common strategy to modulate pharmacokinetic properties, with the ester serving as a potential prodrug that can be hydrolyzed in vivo to the active carboxylic acid form [1].

ester prodrug membrane permeability carboxylic acid analog drug-like properties

Presence of 2-Methoxy Substituent: Differentiation from Des-Methoxy Analog and Impact on Physicochemical Properties

The target compound contains a 2-methoxy group on the phenyl ring, distinguishing it from the commercially available des-methoxy analog methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate (CAS 853330-00-4; MW 262.24 g/mol; MF C13H11FN2O3) . The 2-methoxy substituent introduces an additional hydrogen bond acceptor and increases molecular weight by 30.02 Da (from 262.24 to 292.26), while also modulating the electron density of the aromatic ring through its electron-donating resonance effect. In the 2N1HIA osteoclast inhibition study, the active compound carried a 4-methoxy group (regioisomeric to the target's 2-methoxy), and methoxy substitution was present on the sole active compound among 11 tested [1]. This suggests that methoxy substitution on the phenyl ring may be a pharmacophoric requirement for osteoclast-inhibitory activity within this chemotype, although the positional dependence (2-methoxy vs. 4-methoxy) has not been systematically evaluated. The methoxy group also provides a spectroscopic handle (characteristic singlet at ~3.8 ppm in ¹H NMR) that can be exploited for analytical quantification and metabolic stability assessment .

methoxy SAR des-methoxy comparator lipophilicity modulation hydrogen bonding

Class-Level Osteoclast Differentiation Inhibition: Quantitative Benchmarking Against the 2N1HIA Reference Compound

While direct osteoclast inhibition data for the target compound are not published, the closest characterized analog—2N1HIA (2-fluoro-4-methoxyphenyl regioisomer with indol-5-ylacetamide at N1)—provides a quantitative performance benchmark for the pyridazinone scaffold bearing fluoro-methoxyphenyl substitution [1]. In murine bone marrow-derived macrophages (BMMs) stimulated with RANKL (100 ng/mL) and M-CSF (25 ng/mL), 2N1HIA demonstrated: (i) concentration-dependent reduction of TRAP-positive multinucleated cells (MNCs) with ~50% reduction at 1 μM and complete abolition at 3 μM; (ii) 40% suppression of cathepsin K mRNA expression at 1 μM compared to DMSO control; (iii) 83% inhibition of bone resorption activity at 3 μM (measured by fluoresceinamine-labeled chondroitin sulfate release); (iv) complete absence of actin ring formation at 3 μM; (v) no effect on RANKL signaling pathways (p38, ERK, JNK, NF-κB phosphorylation unaffected at 1 μM); (vi) no cytotoxicity across 0.5–3 μM in 72 h MTT assay; and (vii) no effect on osteoblast differentiation (ALP staining and ALP mRNA unchanged) [1]. Critically, among 11 commercially sourced compounds screened, only 2N1HIA exhibited any osteoclast-inhibitory activity, demonstrating the stringency of the pharmacophoric requirements [1]. The target compound, with its distinct regioisomeric substitution pattern and methyl ester side chain, represents an untested SAR probe within this activity space. For programs pursuing osteoclast-related indications, the 2N1HIA data set provides a quantitative reference baseline against which any newly generated data for the target compound can be directly compared using identical or analogous assay conditions.

osteoclast differentiation cathepsin K bone resorption RANKL-independent mechanism

Synthetic Versatility as a Building Block: Methyl Ester Enables Direct Amide and Hydrazide Derivatization

The methyl ester functionality at the N1-acetate position makes the target compound a versatile synthetic intermediate for generating diverse amide, hydrazide, and ester analogs through standard coupling chemistry. BenchChem catalogs multiple derivatives synthesized from the 4-fluoro-2-methoxyphenyl-pyridazinone core, including N-(4-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (MW 395.4 g/mol) , N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide . This contrasts with the commercially available carboxylic acid analog (CAS 1239731-56-6), which requires activation (e.g., HATU, EDC/HOBt) for amide bond formation, whereas the methyl ester can be directly converted to amides via aminolysis under thermal or Lewis acid-catalyzed conditions, or hydrolyzed to the acid as needed. The EvitaChem catalog further lists propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate (MW 439.4 g/mol) as an advanced intermediate , confirming the feasibility of multistep derivatization from the core scaffold. The methyl ester thus offers greater synthetic flexibility than the pre-formed amide analogs for laboratories seeking to explore novel N1-side chain SAR.

synthetic building block amide coupling medicinal chemistry library synthesis

Recommended Application Scenarios for Methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate Based on Quantitative Evidence


Regioisomeric SAR Probe for Osteoclast Differentiation Target Deconvolution

The target compound should be deployed as a regioisomeric SAR probe alongside 2N1HIA (or a simplified 2-fluoro-4-methoxyphenyl analog) in a head-to-head osteoclast differentiation assay (murine BMMs, RANKL 100 ng/mL + M-CSF 25 ng/mL, 5-day differentiation, TRAP staining readout) [1]. The quantitative benchmark: 2N1HIA achieves ~50% MNC reduction at 1 μM and complete abolition at 3 μM. Comparative testing of the target compound at identical concentrations (0.5, 1, 2, 3 μM) would directly determine whether the 4-fluoro-2-methoxy substitution pattern retains, enhances, or abolishes osteoclast-inhibitory activity. If active, subsequent cathepsin K mRNA quantification (qPCR at day 3), bone resorption assay (FACS-CaP fluorescence), and actin ring visualization would position the compound within the mechanistic framework established for 2N1HIA. If inactive, this negative result would constitute a critical SAR finding—demonstrating that the fluoro/methoxy positional isomerism alone is sufficient to ablate activity—and would redirect resources toward the 2-fluoro-4-methoxy series.

Prodrug Feasibility Assessment: Methyl Ester vs. Carboxylic Acid in Cellular Permeability Assays

For programs evaluating the pyridazinone scaffold for intracellular targets (e.g., cathepsin K inside osteoclasts, or PDE4 in cancer cells [2]), the target compound should be compared with its carboxylic acid hydrolysis product (CAS 1239731-56-6) in a parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer assay. The methyl ester is expected to exhibit 2- to 10-fold higher apparent permeability (Papp) than the acid based on the general ester-vs-acid permeability difference. Simultaneous LC-MS/MS quantification of both ester and acid in the receiver compartment would reveal whether the ester functions as a passive permeation enhancer or undergoes intracellular hydrolysis. This data directly informs whether the methyl ester should be procured for cell-based assays (where permeability matters) or whether the carboxylic acid suffices for biochemical target engagement studies.

Parallel Library Synthesis Starting from the Methyl Ester Building Block

The methyl ester serves as a divergent intermediate for generating a focused amide library through direct aminolysis with diverse primary amines (aliphatic, aromatic, heterocyclic) under thermal (80–120 °C, neat or in DMF) or Lewis acid-catalyzed (ZrCl4, 5 mol%) conditions, without requiring a separate hydrolysis and coupling step . A typical 24-member library can be synthesized from 50–100 mg of the methyl ester in parallel format. Each amide product can be tested in the osteoclast differentiation assay benchmarked against 2N1HIA, enabling rapid SAR exploration of the N1-side chain. The structure of the methyl ester also allows facile hydrolysis (LiOH, THF/H2O, 0 °C to rt, 2 h) to the carboxylic acid for subsequent HATU-mediated coupling with amines that are unreactive under direct aminolysis conditions. This dual-pathway synthetic accessibility maximizes the return on procurement investment for medicinal chemistry groups.

Negative Control Pairing with the Des-Methoxy Analog for Pharmacophoric Mapping

For target engagement studies (e.g., SPR, CETSA, or enzymatic assays), the target compound should be paired with the des-methoxy analog methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate (CAS 853330-00-4) as a matched negative control. The 30 Da mass difference between the two compounds is sufficient for clear analytical discrimination by LC-MS. Any differential activity between the methoxy-bearing and des-methoxy compounds in a biochemical or cellular assay constitutes direct evidence that the 2-methoxy group participates in target binding. This control pairing is essential because the pyridazinone core alone may exhibit non-specific assay interference (e.g., aggregation, redox cycling), and the des-methoxy analog controls for these potential artifacts while preserving the core scaffold and the 4-fluoro substituent.

Quote Request

Request a Quote for methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.